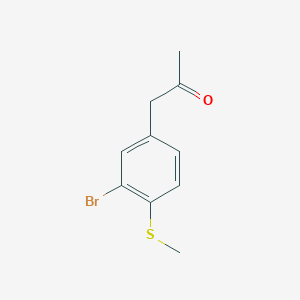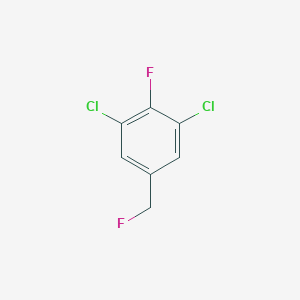
1,3-Dichloro-2-fluoro-5-(fluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dichloro-2-fluoro-5-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4Cl2F2 It is a derivative of benzene, where two chlorine atoms, one fluorine atom, and one fluoromethyl group are substituted on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-fluoro-5-(fluoromethyl)benzene can be achieved through several methods. One common approach involves the diazotization and reduction of 6-bromo-2,4-dichloro-3-fluoro-aniline, followed by bromination and further reduction steps . Another method includes the bromination of 2,4-dichloro-3-fluoro-aniline, which is then reduced to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves continuous processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions is one such method, which offers advantages like reduced side reactions, improved stability, and energy efficiency .
化学反应分析
Types of Reactions
1,3-Dichloro-2-fluoro-5-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine or fluorine atoms can be replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .
科学研究应用
1,3-Dichloro-2-fluoro-5-(fluoromethyl)benzene has several applications in scientific research:
作用机制
The mechanism by which 1,3-Dichloro-2-fluoro-5-(fluoromethyl)benzene exerts its effects involves interactions with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming intermediates that can further react to yield various products . The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
相似化合物的比较
Similar Compounds
1,3-Dichloro-2-fluorobenzene: Similar structure but lacks the fluoromethyl group.
1,3-Dichloro-5-fluoro-2-(fluoromethyl)benzene: Another closely related compound with slight structural differences.
1,3-Dichloro-2-fluoro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Contains additional fluorine atoms and a different substituent.
Uniqueness
1,3-Dichloro-2-fluoro-5-(fluoromethyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and fluorine atoms, along with the fluoromethyl group, makes it a versatile intermediate for various synthetic applications .
属性
分子式 |
C7H4Cl2F2 |
|---|---|
分子量 |
197.01 g/mol |
IUPAC 名称 |
1,3-dichloro-2-fluoro-5-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H4Cl2F2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,3H2 |
InChI 键 |
RWUDNYMIWQCSLY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)CF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methoxy-1aH-indeno[1,2-b]oxirene](/img/structure/B14052673.png)
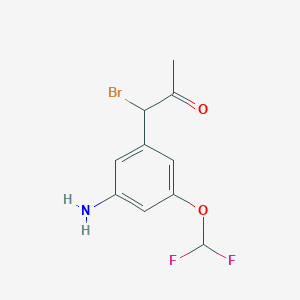
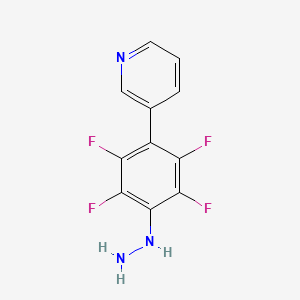
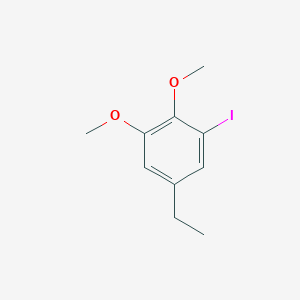
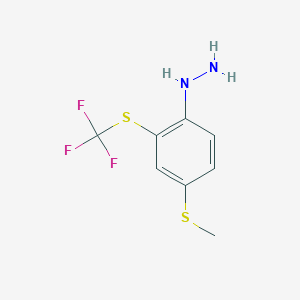
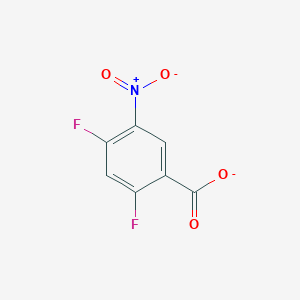
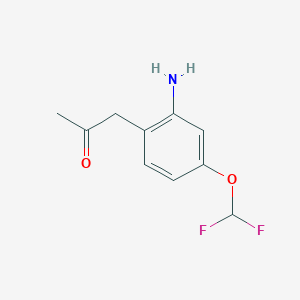
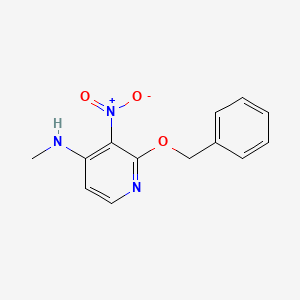
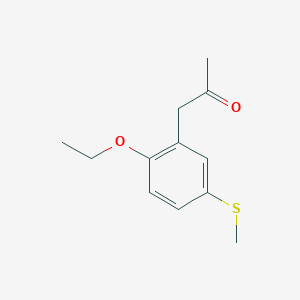
![3-(3-Methoxyphenyl)-2-Methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]iMidazol-5-yl)propanaMide HCl](/img/structure/B14052729.png)

![2-(2,5-Dioxopyrrolidin-1-yl)-2-[(2-iodoacetyl)amino]acetate](/img/structure/B14052747.png)

